1,6-Dimethylindan

Description

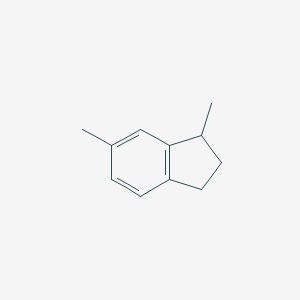

1,6-Dimethylindan (CAS: 17059-48-2) is a bicyclic aromatic hydrocarbon with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol . Structurally, it consists of an indan core (a fused benzene and cyclopentane ring) substituted with methyl groups at the 1- and 6-positions (Figure 1).

Propriétés

Numéro CAS |

17059-48-2 |

|---|---|

Formule moléculaire |

C11H14 |

Poids moléculaire |

146.23 g/mol |

Nom IUPAC |

1,6-dimethyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C11H14/c1-8-3-5-10-6-4-9(2)11(10)7-8/h3,5,7,9H,4,6H2,1-2H3 |

Clé InChI |

UVRVNMDNGVIBGM-UHFFFAOYSA-N |

SMILES |

CC1CCC2=C1C=C(C=C2)C |

SMILES canonique |

CC1CCC2=C1C=C(C=C2)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Regioisomeric Differences in Substituted Indans

While direct data on 1,6- vs. For example, in pyrrolidinyl-substituted perylene diimides (PDIs), 1,6-regioisomers exhibited similar electrochemical properties (e.g., HOMO/LUMO gaps) but distinct thermal behaviors compared to 1,7-regioisomers. Specifically:

- Both isomers were thermally stable up to 450°C, but their melting and crystallization transitions differed significantly .

- This suggests that substitution patterns on aromatic systems can influence physical properties (e.g., phase transitions) without altering electronic properties drastically.

Inference for 1,6-Dimethylindan : Analogous regioisomeric differences (e.g., 1,6- vs. 1,5-dimethylindan) may lead to variations in melting points or solubility, though experimental confirmation is needed.

Comparison with Aminoindan Derivatives

Amino-substituted indans, such as 5-methoxy-6-methyl-2-aminoindan, have been studied for their pharmacological activity. Key differences include:

- Bioactivity: Aminoindans exhibit serotonin-releasing properties similar to MDMA, whereas 1,6-dimethylindan lacks polar functional groups necessary for receptor interactions .

Comparison with Carbonyl-Substituted Indans

5,6-Dimethylindan-1-one (CAS: Not explicitly listed) is a ketone derivative of indan with a molecular formula of C₁₁H₁₂O (estimated MW: 160.21 g/mol). Key distinctions from 1,6-dimethylindan include:

- Reactivity : The ketone group in 5,6-dimethylindan-1-one enables nucleophilic additions and redox reactions, unlike the hydrocarbon backbone of 1,6-dimethylindan.

- Applications : Carbonyl-substituted indans are often intermediates in drug synthesis (e.g., antiviral agents), whereas 1,6-dimethylindan is more suited for materials science due to its stability .

Comparison with Heterocyclic Analogues

5,6-Dimethoxy-2-[(4-pyridyl)methylene]indan-1-one (CAS: 4803-74-1) introduces a pyridyl group, altering electronic properties:

- Electronic Effects: The pyridyl substituent increases polarity and π-conjugation, making it suitable for optoelectronic applications. In contrast, 1,6-dimethylindan’s nonpolar structure favors hydrophobic environments .

- Molecular Weight : The pyridyl derivative has a higher molecular weight (281.31 g/mol ) due to additional heteroatoms (N, O) .

Data Table: Key Properties of 1,6-Dimethylindan and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.